Cas no 58735-82-3 (Ethyl Acetate-!3C)

Ethyl Acetate-!3C 化学的及び物理的性質
名前と識別子
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- Ethylacetate(2-13C)
- [2-13C]acetic acid ethyl ester
- [2-13C]-ethyl acetate
- 279390_ALDRICH
- C-2 13C-labeled ethyl acetate
- ethyl [2-13C]acetate
- ethyl < 2-13C> acetate
- ethyl 2-13C-acetate
- Ethyl acetate-2-13C
- I14-52507
- Ethyl Acetate-!3C
-
- インチ: 1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2+1
- InChIKey: XEKOWRVHYACXOJ-VQEHIDDOSA-N
- ほほえんだ: O(C([13C]([H])([H])[H])=O)C([H])([H])C([H])([H])[H]
計算された属性
- 同位体原子数: 1
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 49.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 26.3
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 0.902 g/mL at 25 °C
- ゆうかいてん: -84 °C(lit.)
- ふってん: 76-77 °C(lit.)
- フラッシュポイント: 26 °F
- 屈折率: n20/D 1.372(lit.)
- ようかいせい: 使用できません
- じょうきあつ: 73 mm Hg ( 20 °C)
Ethyl Acetate-!3C セキュリティ情報
- 危険物輸送番号:UN 1173 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-36-66-67
- セキュリティの説明: 16-26-33
-
危険物標識:
- 爆発限界値(explosive limit):11.4%
- リスク用語:11-36-66-67
Ethyl Acetate-!3C 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E939185-2.5mg |
Ethyl Acetate-!3C |
58735-82-3 | 2.5mg |
$133.00 | 2023-05-18 | ||
A2B Chem LLC | AG70699-1g |
ETHYL ACETATE (2-13C) |
58735-82-3 | 99%13C | 1g |
$1038.00 | 2024-04-19 | |
TRC | E939185-10mg |
Ethyl Acetate-!3C |
58735-82-3 | 10mg |
$471.00 | 2023-05-18 | ||
TRC | E939185-25mg |
Ethyl Acetate-!3C |
58735-82-3 | 25mg |
$ 1200.00 | 2023-09-07 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 279390-1G |
Ethyl Acetate-!3C |
58735-82-3 | 1g |
¥4644.1 | 2023-12-09 |
Ethyl Acetate-!3C 関連文献
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
Ethyl Acetate-!3Cに関する追加情報
Ethyl Acetate-13C (CAS No. 58735-82-3): An Overview of Its Properties, Applications, and Recent Research Advances
Ethyl Acetate-13C (CAS No. 58735-82-3) is a labeled compound that has gained significant attention in various scientific and industrial applications due to its unique isotopic properties. This compound is a derivative of ethyl acetate, where one or more of the carbon atoms are replaced with the stable isotope 13C. The presence of 13C provides enhanced detectability and traceability, making it invaluable in fields such as metabolomics, pharmacokinetics, and environmental analysis.
The chemical structure of Ethyl Acetate-13C is identical to that of its unlabeled counterpart, ethyl acetate (CH3COOCH2CH3). However, the substitution of 13C for 12C results in a slight increase in molecular weight and a distinct nuclear magnetic resonance (NMR) signal. These properties make Ethyl Acetate-13C an ideal candidate for use in NMR spectroscopy and mass spectrometry (MS) studies.
In metabolomics, Ethyl Acetate-13C is employed as an internal standard to ensure the accuracy and precision of metabolite quantification. The stable isotope labeling allows researchers to distinguish between endogenous and exogenous metabolites, providing a clearer understanding of metabolic pathways. Recent studies have utilized Ethyl Acetate-13C to investigate the metabolism of fatty acids and their derivatives in various biological systems, including human cells and animal models.
In the field of pharmacokinetics, Ethyl Acetate-13C is used to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs. By incorporating 13C-labeled ethyl acetate into drug formulations, researchers can monitor the fate of the drug in vivo with high sensitivity and specificity. This approach has been particularly useful in optimizing drug dosing regimens and assessing drug-drug interactions.
Ethyl Acetate-13C also finds applications in environmental analysis. It can be used as a tracer to study the fate and transport of organic pollutants in environmental matrices such as soil, water, and air. The stable isotope labeling allows for the differentiation between natural and anthropogenic sources of pollutants, providing valuable insights into environmental contamination and remediation strategies.
The synthesis of Ethyl Acetate-13C typically involves the reaction of acetic acid or acetyl chloride with ethanol enriched with 13C-labeled acetic acid or ethanol. The resulting product is then purified using techniques such as distillation or chromatography to ensure high purity and isotopic enrichment. Recent advancements in synthetic methods have led to more efficient and cost-effective production processes, making Ethyl Acetate-13C more accessible for research and industrial applications.
In addition to its analytical applications, Ethyl Acetate-13C has potential uses in chemical synthesis. The labeled compound can serve as a starting material or reagent in synthetic routes where isotopic labeling is desired. For example, it can be used to synthesize labeled derivatives for use in pharmaceutical development or as tracers in biochemical assays.
The safety profile of Ethyl Acetate-13C is similar to that of its unlabeled counterpart. It is generally considered safe for laboratory use when proper handling and storage protocols are followed. However, it is important to note that like any chemical compound, it should be handled with care to avoid inhalation, ingestion, or skin contact.
In conclusion, Ethyl Acetate-13C (CAS No. 58735-82-3) is a versatile labeled compound with a wide range of applications in scientific research and industrial processes. Its unique isotopic properties make it an essential tool for metabolomics, pharmacokinetics, environmental analysis, and chemical synthesis. Ongoing research continues to expand its utility, highlighting its importance in advancing our understanding of complex biological systems and environmental processes.
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